molecular formula C8H6N2O3 B1312400 7-Nitrooxindole CAS No. 25369-31-7

7-Nitrooxindole

Cat. No. B1312400
CAS RN: 25369-31-7
M. Wt: 178.14 g/mol
InChI Key: VGANBSWHOYEFKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Nitrooxindole consists of an indole ring that has been nitrated at the 7 position . The canonical SMILES representation of 7-Nitrooxindole is C1C2=C (C (=CC=C2) [N+] (=O) [O-])NC1=O .


Physical And Chemical Properties Analysis

7-Nitrooxindole has a molecular weight of 178.14 g/mol and a molecular formula of C8H6N2O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of 7-Nitrooxindole is 178.03784206 g/mol .

Scientific Research Applications

Inhibition of Brain Nitric Oxide Synthase

7-Nitrooxindole (7-NI) has been a focus in studies regarding its effects on brain nitric oxide synthase (NOS). It's known as a selective inhibitor of neuronal nitric oxide synthase. For instance, one study demonstrated that 7-NI enhances the action of norharmane, an IDO inhibitor, on NOS activity in various brain regions, suggesting IDO activity may be partially responsible for the short duration of 7-NI action (Connop et al., 1995).

Anti-Nociceptive Activity

Research has also shown that 7-NI exhibits anti-nociceptive activity in mice without increasing blood pressure, highlighting its potential as a novel inhibitor of NOS with selectivity for the brain enzyme and indicating its usefulness for studying the central pharmacological effects of nitric oxide (Moore et al., 1993).

Molecular Mechanisms of NOS Inhibition

Further investigations into the molecular mechanisms of enzyme inhibition by 7-NI reveal that it is competitive with L-arginine and blocks H2O2 formation, suggesting its similarity to imidazole, a known heme-site inhibitor of NOS (Mayer et al., 1994).

Activities Independent of Neuronal Nitric-Oxide Synthase Inhibition

7-NI is also recognized for activities independent of neuronal nitric-oxide synthase inhibition. For example, it has been shown to prevent convulsions in experimental models, suggesting anticonvulsant effects not necessarily involving nNOS inhibition (Matsumura et al., 2008).

Ring Transformation in Chemical Processes

7-Nitrooxindole has been studied in chemical processes like the ring transformation of heterocycles by oxidizing agents. Research in this area has uncovered mechanisms of ring transformation, crucial for understanding its chemical behavior and potential applications (Plas & Buurman, 1975).

Effects on Sleep and Nitric Oxide

The effects of 7-NI on sleep and nitric oxide production have been studied, showing that it induces central depression associated with decreased sleep stages and wakefulness, hinting at its significant excitatory effect on neuronal structures involved in the regulation of locomotion and vigilance (Dzoljic et al., 1996).

Safety And Hazards

In case of exposure, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

properties

IUPAC Name

7-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANBSWHOYEFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423729
Record name 7-Nitrooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrooxindole

CAS RN

25369-31-7
Record name 7-Nitrooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitrooxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T NAKASHIMA, I SUZUKI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… Therefore, compound III was considered to be 7—nitrooxindole. … to 7—nitrooxindole with hydrogen peroxide in acetic acid.” … of crystals from MeOH gave 7-nitrooxindole (III) as yellow …
Number of citations: 23 www.jstage.jst.go.jp
DJ BUURMAN - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… detected—the specific radioactivity in the 7-nitrooxindole should then be the same as in 9—… peroxide in acetic acid gave us radioactive 7—nitrooxindole (10); the specific radioactivity of …
Number of citations: 5 www.jstage.jst.go.jp
RT Coutts, KW Hindmarsh… - Canadian Journal of …, 1970 - cdnsciencepub.com
… This evidence suggested that the red compound was the hitherto unknown 7-nitrooxindole (… 7- Nitrooxindole (la) Hydrogen peroxide (30 %, 4 ml) was added to a solution of 8-…
Number of citations: 16 cdnsciencepub.com
T Owa - Journal of Synthetic Organic Chemistry, Japan, 2006 - jstage.jst.go.jp
… Nakashima and Suzuki24 was employed for synthesizing oxindole derivatives 14 and 2-chloroindole derivatives 17, ie, 8-nitroquinoline 11 was initially transformed to 7-nitrooxindole 12…
Number of citations: 7 www.jstage.jst.go.jp
RR Khanwelkar, GS Chen, HC Wang, CW Yu… - Bioorganic & medicinal …, 2010 - Elsevier
… A solution of 7-nitrooxindole (3 mmol) and 10% Pd–C (30 wt %) in ethanol (50 mL) was degassed three times at room temperature. The mixture was stirred under H 2 atmosphere for 4 h…
Number of citations: 31 www.sciencedirect.com
JL Neal, DAI Goring - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The apparent specific thermal expansibilities of glucose, cellobiose, and maltose were compared to show that the maltose molecule folds in solution and undergoes intramolecular …
Number of citations: 60 cdnsciencepub.com
HM Abdallah - 2010 - rave.ohiolink.edu
… To prove or disprove this theory, it was necessary to either prepare or purchase 7-nitrooxindole (45) and conduct its reaction with 33. Purchasing 45 was economically prohibitive, since …
Number of citations: 4 rave.ohiolink.edu
R Kapiller-Dezsőfi, B Volk - New Journal of Chemistry, 2004 - pubs.rsc.org
… ) in the cases of both 3-bromomethyl-3-methyl-1-phenyloxindole and 3,3-dimethyl-1-phenyloxindole, 31 and the signals of C(7) and C(7a) have also been exchanged in 7-nitrooxindole. …
Number of citations: 10 pubs.rsc.org

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